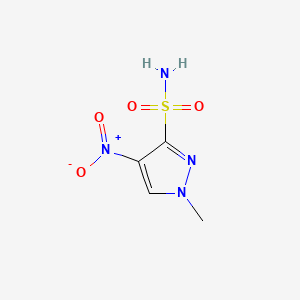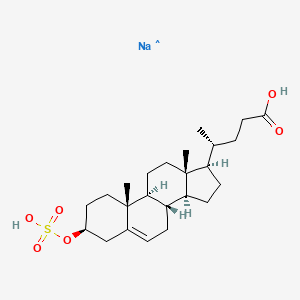
4-(2,5-Dichlorophenyl)-2-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dichlorophenyl)-2-hydroxypyridine (DCPP) is a chemical compound that has gained attention in the scientific community due to its potential for various applications. DCPP is a heterocyclic compound that contains a pyridine ring and a hydroxyl group, and it is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
Environmental Impact and Remediation
Toxicity and Environmental Persistence of Chlorophenols : Chlorophenols, which share structural similarities with the compound , are widely studied for their environmental impact and persistence. For example, the toxic effects of chlorophenols, including 2,4-dichlorophenol, on aquatic and mammalian life have been evaluated, indicating moderate toxicity that becomes significant upon long-term exposure. The persistence of these compounds in the environment can vary, influenced by factors such as the presence of biodegradable microflora (Krijgsheld & Gen, 1986).
Degradation of Persistent Organic Pollutants : The degradation pathways of persistent organic pollutants, including methodologies for breaking down compounds similar to 4-(2,5-Dichlorophenyl)-2-hydroxypyridine, have been explored. Enzymatic approaches utilizing enzymes like PCP-4-monooxygenase (PcpB) in the presence of redox mediators have shown promise in degrading recalcitrant compounds, offering a potential model for the degradation of 4-(2,5-Dichlorophenyl)-2-hydroxypyridine (Crawford et al., 2007).
Biochemical Research and Medical Applications
Chelation and Metal Binding : Hydroxypyridinone complexes, closely related to the compound of interest, have been extensively studied for their chelating properties, particularly with metals like aluminium and iron. These compounds are valuable in medical research for their potential in treating metal overload conditions (Santos, 2002).
Antibacterial and Antifungal Activities : Derivatives of hydroxypyridinone and hydroxypyranone, which may share chemical behavior with 4-(2,5-Dichlorophenyl)-2-hydroxypyridine, have been reported to exhibit a broad spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, and anticancer activities, underscoring the potential of these compounds in drug discovery and development (He et al., 2021).
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-1-2-10(13)9(6-8)7-3-4-14-11(15)5-7/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCHRZKOROJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683035 |
Source


|
| Record name | 4-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-17-6 |
Source


|
| Record name | 4-(2,5-Dichlorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)





![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)


